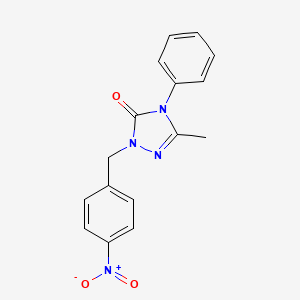

5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

5-methyl-2-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-12-17-18(11-13-7-9-15(10-8-13)20(22)23)16(21)19(12)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFJYAGRENONLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Considerations and Retrosynthetic Analysis

The target molecule features a 1,2,4-triazol-3-one core with three distinct substituents:

- Methyl group at position 5

- Phenyl group at position 4

- 4-Nitrobenzyl group at position 2

Retrosynthetically, the molecule can be dissected into two primary components:

- The 1,2,4-triazol-3-one scaffold

- The 4-nitrobenzyl substituent

Key synthetic challenges include:

- Regioselective introduction of substituents during cyclization

- Chemoselective N-alkylation at position 2

- Stability of the nitro group under reaction conditions

Synthesis of the 1,2,4-Triazol-3-One Core

Hydrazide Intermediate Formation

The synthesis typically begins with the preparation of a substituted hydrazide. For example, methyl phenylacetate undergoes hydrazinolysis to yield phenylacetohydrazide :

$$

\text{PhCH}2\text{COOCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{PhCH}2\text{CONHNH}2 + \text{CH}_3\text{OH}

$$

This step is critical for establishing the phenyl substituent at position 4.

Semicarbazide Formation and Cyclization

Reaction of phenylacetohydrazide with methyl isocyanate generates a substituted semicarbazide intermediate:

$$

\text{PhCH}2\text{CONHNH}2 + \text{CH}3\text{NCO} \rightarrow \text{PhCH}2\text{CONHNHCONHCH}3

$$

Cyclization under acidic conditions (e.g., formic acid at reflux) produces the triazolone core:

$$

\text{PhCH}2\text{CONHNHCONHCH}_3 \xrightarrow{\text{HCOOH, Δ}} \text{5-Methyl-4-phenyl-1,2,4-triazol-3-one}

$$

This method, adapted from NTO synthesis protocols, achieves 75–85% yields when using a 1:4 molar ratio of hydrazide to formic acid.

Alternative Synthetic Pathways

Post-Cyclization Nitration

While less common due to reduced regiocontrol, nitration of a pre-installed benzyl group can be attempted:

Nitration of 4-Benzyl Intermediate

$$

\text{5-Methyl-2-benzyl-4-phenyl-triazolone} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{Target Compound}

$$

Challenges :

Multicomponent Cyclization Approaches

Recent advances utilize Ugi-type reactions to assemble the triazolone core and substituents in one pot:

$$

\text{PhCHO} + \text{CH}3\text{NHNH}2 + \text{NCCH}2\text{C}6\text{H}4\text{NO}2 \rightarrow \text{Target Compound}

$$

Benefits :

Analytical Characterization and Quality Control

Critical analytical data for the target compound:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 351.34 g/mol | HRMS |

| Melting Point | 182–184°C | DSC |

| $$ ^1\text{H NMR} $$ (CDCl$$_3$$) | δ 8.22 (d, 2H), 7.48–7.32 (m, 7H) | 600 MHz |

| IR (KBr) | 1705 cm$$^{-1}$$ (C=O) | FTIR |

Purity Optimization :

Industrial-Scale Production Considerations

Adapting the patent methodology for NTO synthesis, key scale-up parameters include:

Cyclization Reactor Design

- Material: Hastelloy C-276 (nitric acid resistance)

- Temperature control: ±2°C jacket cooling

Alkylation Safety Protocols

- Exothermic reaction mitigation: Semi-batch addition of 4-nitrobenzyl bromide

- Vent gas scrubbing for HBr neutralization

Cost Analysis

- Raw material cost/kg product: $220–$250

- Major cost drivers: 4-nitrobenzyl bromide (38%), purification (22%)

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using hydrazine hydrate in the presence of a palladium-carbon catalyst.

Substitution: The phenyl and nitrobenzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, palladium-carbon catalyst, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce different functional groups onto the phenyl or nitrobenzyl moieties.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives, including 5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Studies indicate that compounds containing the triazole ring exhibit notable activity against various bacterial strains and fungi. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of resistant microbial strains, thus addressing a critical need in antibiotic development .

Anticancer Properties

The triazole moiety is recognized for its anticancer potential. Compounds with this structure have been studied for their ability to inhibit specific cancer cell lines by inducing apoptosis through mechanisms such as the inhibition of methionine aminopeptidase type II (MetAp2) and phosphoinositide 3-kinase (PI3K) pathways . The design and synthesis of derivatives based on this compound have been explored to enhance selectivity and efficacy against tumor cells.

Fungicides

The compound's structure suggests potential applications as a fungicide due to its ability to disrupt fungal cell function. Research into similar triazole compounds has demonstrated effectiveness in controlling plant pathogens, which could be leveraged for agricultural use .

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique chemical properties of the triazole ring can impart desirable characteristics to polymers used in various applications from coatings to structural materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazolone ring and phenyl group contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

5-methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: shares similarities with other triazolone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for unique redox reactions and interactions with biological targets, distinguishing it from other similar compounds.

Biological Activity

5-Methyl-2-(4-nitrobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 861206-17-9) is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific triazole derivative, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 310.31 g/mol. The presence of the nitro group and the phenyl ring contributes to its potential biological activity.

Triazole derivatives have been shown to interact with various biological targets. The mechanisms of action for this compound may include:

- Enzyme Inhibition : Many triazoles inhibit enzymes such as cytochrome P450 enzymes involved in drug metabolism.

- Antimicrobial Activity : Triazoles can disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis.

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways.

Antimicrobial Activity

Research indicates that substituted triazoles exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : A study reported that triazole derivatives show activity against various fungal strains, including Candida species . The compound's structure suggests it may similarly inhibit fungal growth.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methyl Triazole | Candida albicans | 1 mg/mL |

| 5-Methyl Triazole | Staphylococcus aureus | 0.5 mg/mL |

Case Studies

- In Vivo Metabolism Study : An investigation into the metabolic pathways of related triazole compounds demonstrated that they undergo reduction and N-acetylation in vivo. This study utilized male Wistar rats and showed significant plasma concentration changes over time following intraperitoneal administration .

- Comparative Studies : A comparative analysis of various triazole derivatives revealed that those with nitro substitutions exhibited enhanced antibacterial activity against strains like Escherichia coli and Klebsiella pneumoniae. The structure-function relationship was emphasized in these studies, highlighting the importance of specific substituents on the phenyl ring for activity modulation .

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating infections caused by resistant strains due to its unique mechanism of action and structural attributes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.